cIAP1 Ligand-Linker Conjugates 16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cIAP1 Ligand-Linker Conjugates 16: is a specialized compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . This compound is an E3 ligase ligand-linker conjugate, which means it can facilitate the targeted degradation of specific proteins within cells. Its unique structure and properties make it a valuable tool in both scientific research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cIAP1 Ligand-Linker Conjugates 16 typically involves multiple steps, starting with the preparation of the ligand and linker components. These components are then chemically linked using appropriate reaction conditions, such as the use of coupling reagents and solvents to ensure the formation of a stable conjugate.
Industrial Production Methods: On an industrial scale, the production of this compound requires stringent quality control and adherence to Good Manufacturing Practices (GMP). Large-scale synthesis involves the use of automated synthesis platforms and high-throughput screening to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: cIAP1 Ligand-Linker Conjugates 16 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its properties or to attach it to other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives that may have altered biological activity or improved pharmacokinetic properties.
Applications De Recherche Scientifique
cIAP1 Ligand-Linker Conjugates 16 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of PROTACs, which are designed to target and degrade specific proteins.
Biology: Employed in studies to understand protein degradation pathways and the role of E3 ligases in cellular processes.
Medicine: Investigated for its potential use in developing targeted therapies for diseases such as cancer, where the degradation of specific oncogenic proteins can be beneficial.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of cIAP1 Ligand-Linker Conjugates 16 involves its interaction with the E3 ligase enzyme, which facilitates the ubiquitination and subsequent degradation of target proteins. The compound binds to the E3 ligase, forming a complex that recognizes and tags the target protein with ubiquitin, marking it for degradation by the proteasome.
Molecular Targets and Pathways:
E3 Ligase: The primary molecular target is the E3 ligase enzyme, which plays a crucial role in the ubiquitin-proteasome pathway.
Ubiquitin-Proteasome Pathway: This pathway is responsible for the degradation of unwanted or damaged proteins, maintaining cellular homeostasis.
Comparaison Avec Des Composés Similaires
cIAP1 Ligand-Linker Conjugates 16 is unique in its ability to specifically target E3 ligases for PROTAC synthesis. Similar compounds include:
MDM2 Ligand-Linker Conjugates: Used for targeting the MDM2 protein, which is involved in the regulation of p53, a tumor suppressor protein.
VHL Ligand-Linker Conjugates: Target the von Hippel-Lindau (VHL) protein, which is involved in the regulation of hypoxia-inducible factors (HIFs).
Cereblon Ligand-Linker Conjugates: Target cereblon, an E3 ligase involved in the degradation of specific proteins.
These compounds share the common feature of being ligand-linker conjugates but differ in their specific targets and applications.
Propriétés
Formule moléculaire |
C29H37N9O5S |
---|---|
Poids moléculaire |
623.7 g/mol |
Nom IUPAC |
5-[4-[3-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxypropyl]piperazin-1-yl]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C29H37N9O5S/c1-18-19(2)35-36-26(18)34-27-20-13-24(44(41,42)29(3,4)5)23(14-21(20)32-17-33-27)43-12-6-7-37-8-10-38(11-9-37)25-16-30-22(15-31-25)28(39)40/h13-17H,6-12H2,1-5H3,(H,39,40)(H2,32,33,34,35,36) |
Clé InChI |
SNOXTLHCWGXYHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NN=C1NC2=NC=NC3=CC(=C(C=C32)S(=O)(=O)C(C)(C)C)OCCCN4CCN(CC4)C5=NC=C(N=C5)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.